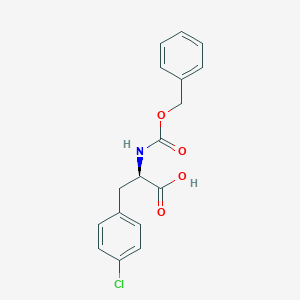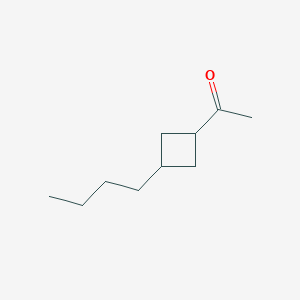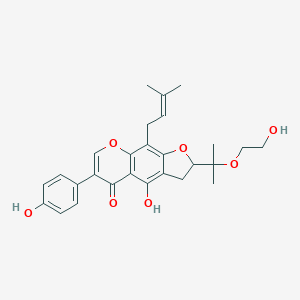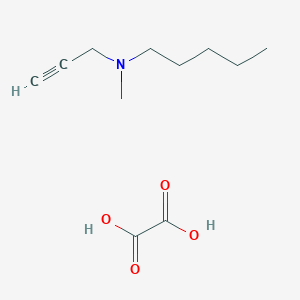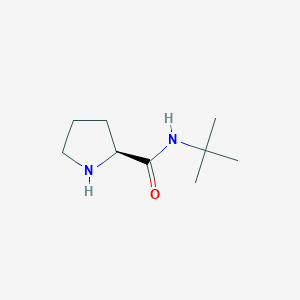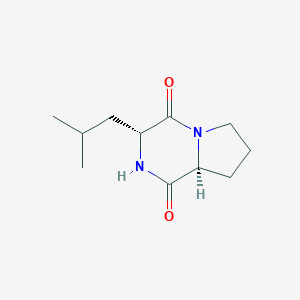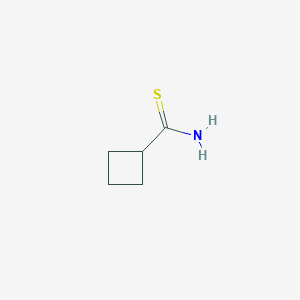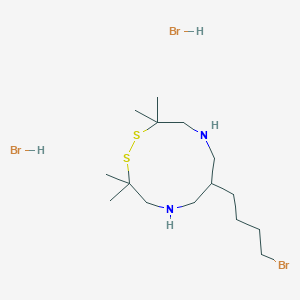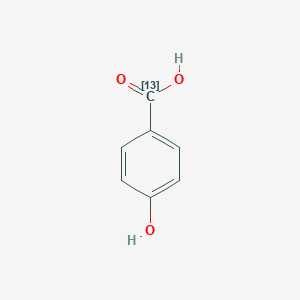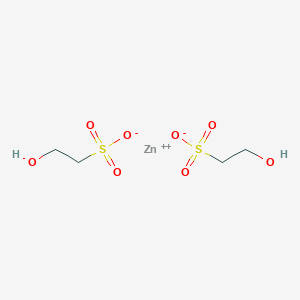
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as N-Acetyldopamine (NADA), is a naturally occurring compound found in the nervous system of invertebrates and some vertebrates. It is a derivative of dopamine and has been found to play a role in various biological processes.
Wirkmechanismus
NADA is believed to exert its effects through the activation of the TRPA1 ion channel. This ion channel is involved in the regulation of pain and inflammation and is found in various tissues throughout the body.
Biochemische Und Physiologische Effekte
NADA has been found to have various biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation in various tissues, including the brain. It has also been found to increase the activity of antioxidant enzymes and to protect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
NADA has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, its effects can be difficult to measure in vivo.
Zukünftige Richtungen
There are several potential future directions for research on NADA. It has been suggested that it may have potential therapeutic uses in the treatment of various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective methods for measuring its effects in vivo.
Synthesemethoden
NADA can be synthesized through the oxidation of dopamine using potassium permanganate in the presence of acetic acid. The resulting product can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
NADA has been extensively studied for its potential use in various scientific research applications. It has been found to have antioxidant properties and has been used in studies related to oxidative stress and aging. It has also been studied for its potential use in the treatment of Parkinson's disease.
Eigenschaften
CAS-Nummer |
132203-87-3 |
|---|---|
Produktname |
2-Amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
Molekularformel |
C8H8N2O5 |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
2-amino-2-(4-hydroxy-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H8N2O5/c9-7(8(12)13)4-1-2-6(11)5(3-4)10(14)15/h1-3,7,11H,9H2,(H,12,13) |
InChI-Schlüssel |
WPJSXUYBLQGKHR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])O |
Synonyme |
AMINO-(4-HYDROXY-3-NITRO-PHENYL)-ACETIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




